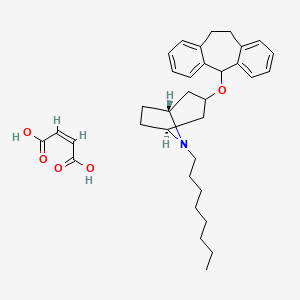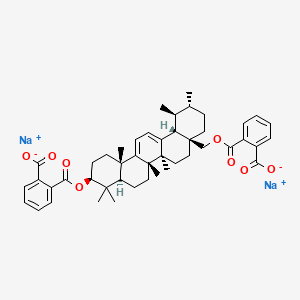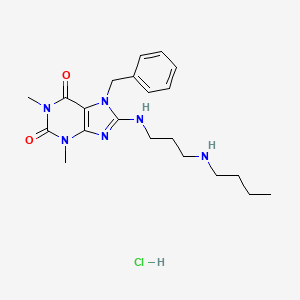
Benzenesulfonic acid, 4-(((cyclohexylamino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 4-(((cyclohexylamino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide is a complex organic compound with the molecular formula C20H23N5O2S3 and a molecular weight of 461.66 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-(((cyclohexylamino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide involves multiple steps, starting with the sulfonation of benzene to form benzenesulfonic acid The final step involves the coupling of the benzothiazolyl hydrazide moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 4-(((cyclohexylamino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted benzene compounds .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 4-(((cyclohexylamino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Benzenesulfonic acid, 4-(((cyclohexylamino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar chemical properties.
Cyclohexylamine: Shares the cyclohexylamino group but lacks the sulfonic acid and benzothiazolyl hydrazide moieties.
Benzothiazole: Contains the benzothiazolyl group but lacks the sulfonic acid and cyclohexylamino groups.
Uniqueness
Benzenesulfonic acid, 4-(((cyclohexylamino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific applications .
Eigenschaften
CAS-Nummer |
116854-89-8 |
|---|---|
Molekularformel |
C20H23N5O2S3 |
Molekulargewicht |
461.6 g/mol |
IUPAC-Name |
1-[4-[(1,3-benzothiazol-2-ylamino)sulfamoyl]phenyl]-3-cyclohexylthiourea |
InChI |
InChI=1S/C20H23N5O2S3/c26-30(27,25-24-20-23-17-8-4-5-9-18(17)29-20)16-12-10-15(11-13-16)22-19(28)21-14-6-2-1-3-7-14/h4-5,8-14,25H,1-3,6-7H2,(H,23,24)(H2,21,22,28) |
InChI-Schlüssel |
MXQKEBMVGUWBQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NNC3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12759747.png)

![Dibutyl(oxo)tin;6-methylheptyl 3-[dibutyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate](/img/structure/B12759759.png)










